molecular formula C6H10F3N B15227658 (2-(Trifluoromethyl)cyclobutyl)methanamine

(2-(Trifluoromethyl)cyclobutyl)methanamine

Cat. No.: B15227658
M. Wt: 153.15 g/mol
InChI Key: XLGYXVGIMJHOFP-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)cyclobutyl)methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)cyclobutyl)methanamine typically involves multiple steps starting from readily available precursors. One common method involves the cyclopropanation of 4,4,4-trifluorobut-2-enoic acid followed by subsequent functional group transformations . The key step in this synthesis is the formation of the cyclobutyl ring, which can be achieved under Corey-Chaykovsky reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)cyclobutyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2-(Trifluoromethyl)cyclobutyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)cyclobutyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Trifluoromethyl)cyclobutyl)methanamine
  • (2-(Trifluoromethyl)cyclopropyl)methanamine
  • (2-(Trifluoromethyl)cyclopentyl)methanamine

Uniqueness

(2-(Trifluoromethyl)cyclobutyl)methanamine is unique due to the presence of the trifluoromethyl group on a cyclobutyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclobutyl]methanamine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-3,10H2

InChI Key

XLGYXVGIMJHOFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CN)C(F)(F)F

Origin of Product

United States

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